N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
Description
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a benzamide derivative characterized by a hydroxyl-substituted benzene core, an imidazole ring, and a hydrochloride salt moiety. Its molecular formula is inferred as C₁₂H₁₄ClN₃O₃, combining a benzamide backbone with polar functional groups (dihydroxy and imidazole) and enhanced solubility due to the hydrochloride salt.
Properties
CAS No. |
127170-88-1 |
|---|---|
Molecular Formula |
C11H12ClN3O3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
N,2-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c15-10-7(4-8-5-12-6-13-8)2-1-3-9(10)11(16)14-17;/h1-3,5-6,15,17H,4H2,(H,12,13)(H,14,16);1H |
InChI Key |
KIPQQPWOEFSQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)NO)O)CC2=CN=CN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves the formation of the benzamide core followed by the introduction of the imidazole moiety. One common synthetic route includes:
Formation of Benzamide Core: This can be achieved by reacting 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction where an imidazole derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzamide ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The benzamide moiety can interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related benzamide derivatives and pharmacologically active molecules.
Table 1: Key Features of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide Hydrochloride and Analogues
Structural and Functional Analysis
Core Benzamide Backbone :
- The target compound shares a benzamide core with nilotinib and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. However, its dihydroxy substituents differentiate it from the methyl and trifluoromethyl groups in nilotinib and the dimethyl group in the catalysis-oriented analog .
Imidazole Moiety :
- The imidazole ring, present in both the target compound and nilotinib, is a critical pharmacophore in kinase inhibitors. However, the absence of pyridine and trifluoromethyl groups in the target compound may limit its kinase-targeting efficacy compared to nilotinib .
Hydrochloride Salt: The hydrochloride salt enhances aqueous solubility, a feature shared with (2S)-2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide dihydrochloride . This property is advantageous for bioavailability in drug design.
Hydroxyl Groups vs.
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